molecular formula C17H26ClNO3 B3427585 Cyclopentolate Hydrochloride CAS No. 60452-46-2

Cyclopentolate Hydrochloride

Cat. No.: B3427585
CAS No.: 60452-46-2
M. Wt: 327.8 g/mol
InChI Key: RHKZVMUBMXGOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentolate hydrochloride (C₁₇H₂₅NO₃·HCl, molecular weight 327.85) is a synthetic anticholinergic agent used primarily in ophthalmology for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) during refractive assessments and intraocular surgeries . Its IUPAC name is 2-(dimethylamino)ethyl (±)-1-hydroxy-α-phenylcyclopentaneacetate hydrochloride, featuring a cyclopentane ring linked to a phenylacetic acid ester and a dimethylaminoethyl group .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKZVMUBMXGOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045390
Record name Cyclopentolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60452-46-2, 5870-29-1, 60452-44-0
Record name Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60452-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentolate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5870-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60452-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentolate hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentolate hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentolate hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOPENTOLATE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTOLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentolate hydrochloride is synthesized starting from phenylacetic acid. The process involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and cost-effectiveness, ensuring high yield and purity .

Chemical Reactions Analysis

Reaction Scheme

StepReactantsConditionsProduct
1Phenylacetic acid + CyclopentanoneAprotic solvent (e.g., acetonitrile), organic base (e.g., potassium tert-butoxide), -60°C to 20°C, 1–10 hours2-(1-Hydroxycyclopentyl)phenylacetic acid (Intermediate 3)
2Intermediate 3 + DimethylaminochloroethaneAcid-binding agent (e.g., triethylamine), 0–60°C, 1–10 hoursα-(1-Hydroxycyclopentyl)phenylacetic acid 2-(dimethylamino)ethyl ester (Intermediate 4)
3Intermediate 4 + Hydrochloric acidNon-polar solvent (e.g., dichloromethane), alcohol (e.g., ethanol), room temperatureCyclopentolate hydrochloride (C₁₇H₂₆ClNO₃)

Key Observations

  • Step 1 : The nucleophilic addition of phenylacetic acid to cyclopentanone is catalyzed by a strong base, forming the hydroxycyclopentyl intermediate. Yield: ~62% ( ).

  • Step 2 : Esterification with dimethylaminochloroethane proceeds via nucleophilic acyl substitution, requiring stoichiometric acid-binding agents to neutralize HCl byproducts.

  • Step 3 : Salt formation with HCl in ethanol ensures high purity (>94% HPLC) ( ).

Structural and Physicochemical Data

This compound’s molecular formula is C₁₇H₂₅NO₃·HCl , with a molecular weight of 327.85 g/mol ( ). The compound’s ester linkage and tertiary amine group are critical for its reactivity:

  • Hydrolysis : Under alkaline conditions, the ester bond may hydrolyze to yield 2-(dimethylamino)ethanol and the corresponding carboxylic acid.

  • Salt Stability : The hydrochloride salt is stable in acidic buffers (pH 3.0–5.5) but may degrade in strongly alkaline environments ( ).

Reaction Mechanisms

  • Esterification : The base deprotonates phenylacetic acid, enabling nucleophilic attack on cyclopentanone.

  • Salt Formation : The tertiary amine in dimethylaminoethyl ester reacts stoichiometrically with HCl to form the ionic hydrochloride salt.

Analytical Characterization

  • ESI-MS : Intermediate 3 shows a molecular ion peak at m/z 219.1 (C₁₃H₁₆O₃) ( ).

  • HPLC : Used to confirm intermediate purity (94.6%) and final product integrity.

Scientific Research Applications

Cycloplegia and Mydriasis Induction

Cyclopentolate is widely recognized for its role as a cycloplegic agent , inducing paralysis of the ciliary muscle, which facilitates accurate refractive assessments. It is commonly used in pediatric ophthalmology to achieve mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) during eye examinations. Typical concentrations used are 1% to 2% solutions, which are effective in achieving the desired pharmacological effects within 15-30 minutes post-administration .

Treatment of Anterior Uveitis

In cases of anterior uveitis, cyclopentolate serves as an adjunctive therapy to prevent complications such as posterior synechiae (adhesions between the iris and lens). Its anticholinergic properties help alleviate pain associated with ciliary muscle spasm, thereby improving patient comfort .

Pharmacokinetics and Ocular Effects

Research has shown that cyclopentolate reaches peak plasma concentrations approximately 30 minutes after administration, with a half-life of around 111 minutes. The mydriatic effect can last several hours, making it suitable for both diagnostic and therapeutic purposes .

Systemic Effects and Toxicity

While cyclopentolate is generally safe, there have been documented cases of systemic toxicity, especially in children. Symptoms may include central nervous system effects such as confusion, hallucinations, and seizures following overdose or inappropriate use . A notable case involved an 8-year-old girl who exhibited CNS toxicity after receiving cyclopentolate for strabismus evaluation .

Case Studies

Case Study Patient Profile Treatment Outcome
Case 125-year-old male with bilateral epithelial keratitisCyclopentolate 1%Keratitis resolved after cessation; withdrawal symptoms included nausea and anxiety
Case 2Child with strabismusCyclopentolate for refractionDeveloped CNS toxicity; required hospitalization
Case 3Adult with Behçet’s syndromeChronic use of cyclopentolateExperienced dependence; continued high-dose usage despite adverse effects

Dosage Effects on Anterior Segment Parameters

A study assessed the impact of different concentrations (0.5% vs. 1%) of cyclopentolate on anterior segment parameters using a Pentacam device:

  • Anterior Chamber Depth (ACD) : Increased significantly post-application.
  • Anterior Chamber Volume (ACV) : Showed significant elevation.
  • Anterior Chamber Angle (ACA) : Decreased significantly following treatment .

These findings suggest that cyclopentolate not only aids in diagnosis but also influences ocular anatomy, which is critical for surgical planning in cataract and refractive procedures.

Mechanism of Action

Cyclopentolate hydrochloride exerts its effects by blocking muscarinic receptors in the eye. These receptors are responsible for controlling the pupil size and the shape of the lens. By inhibiting these receptors, this compound induces relaxation of the sphincter of the iris and the ciliary muscles, leading to pupil dilation and paralysis of accommodation (cycloplegia) .

Comparison with Similar Compounds

Table 1: Key Differences

Parameter This compound Atropine Sulfate
Onset 10–30 minutes (light irides) 30–60 minutes
Duration 6–24 hours 7–12 days
Cycloplegic Efficacy Comparable to atropine in children Gold standard for cycloplegia
Systemic ADRs Mild (e.g., dry mouth) Severe (tachycardia, flushing)
Pediatric Use Preferred due to shorter duration Limited due to toxicity

Clinical Findings :

  • In refractive accommodative esotropia, cyclopentolate achieved equivalent cycloplegia to atropine but with fewer systemic side effects .
  • Atropine caused prolonged blurred vision and photophobia, whereas cyclopentolate resolved within 24 hours .

Cyclopentolate vs. Tropicamide

Table 2: Pharmacodynamic Comparison

Parameter This compound Tropicamide
Onset 10–30 minutes 15–20 minutes
Duration 6–24 hours 2–6 hours
Cycloplegic Depth Full paralysis Partial paralysis
Mydriatic Strength Moderate (enhanced with phenylephrine) Strong
Use Cases Refractive assessments, uveitis Fundus exams

Research Insights :

  • Tropicamide-induced mydriasis is faster but insufficient for accurate hyperopia measurement in children due to residual accommodation .
  • Cyclopentolate’s cycloplegia is 20% deeper than tropicamide in dark-eyed individuals, necessitating longer waiting times (30–40 minutes) for maximum efficacy .

Synergy with Phenylephrine

Cyclopentolate is often combined with phenylephrine (α1-adrenergic agonist) to enhance mydriasis. In Cyclomydril® (0.2% cyclopentolate + 1% phenylephrine):

  • Mechanism : Cyclopentolate paralyzes the iris sphincter, while phenylephrine contracts the dilator muscle .
  • Efficacy : Achieves 98% pupil dilation within 30 minutes, surpassing either drug alone .
  • Safety: No significant additive toxicity, but contraindicated in narrow-angle glaucoma .

Impact of Adjuvants on Cyclopentolate

Proxymetacaine (a topical anesthetic) shortens cyclopentolate’s peak cycloplegia time from 60 to 50 minutes in hyperopic children by enhancing corneal penetration .

Critical Considerations

  • Iris Pigmentation : Dark irides require longer cyclopentolate exposure (30–40 minutes) due to melanin binding .
  • Biometric Interference : Alters corneal hysteresis (CH) and intraocular pressure (IOPcc) measurements, necessitating pre-cycloplegia baselines in refractive surgery planning .

Biological Activity

Cyclopentolate hydrochloride is a muscarinic antagonist primarily used in ophthalmology for its mydriatic and cycloplegic effects. It is commonly utilized during eye examinations to facilitate the assessment of refractive errors and to manage certain ocular conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, clinical applications, dosage effects, and associated case studies.

Cyclopentolate acts by competitively antagonizing muscarinic acetylcholine receptors (mAChRs) in the eye, particularly affecting the sphincter muscle of the iris and ciliary muscles. This antagonism leads to:

  • Mydriasis : Dilation of the pupil by relaxing the circular muscle of the iris.
  • Cycloplegia : Paralysis of the ciliary muscle, preventing accommodation for near vision.

The onset of these effects typically occurs within 15 to 60 minutes post-instillation, with recovery generally within 24 hours for lighter pigmented irises and slightly longer for darker ones .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its systemic absorption and potential adverse effects. After ocular administration, cyclopentolate is absorbed through various routes, including:

  • Corneal absorption
  • Trans-conjunctival diffusion
  • Nasolacrimal drainage

The peak plasma concentration occurs between 10 to 60 minutes following administration, with a half-life of approximately 100 minutes . Notably, post-instillation lacrimal obstruction can reduce systemic absorption by up to 60%, mitigating potential systemic side effects .

Clinical Applications

Cyclopentolate is primarily indicated for:

  • Refraction assessments : It allows accurate measurement of refractive errors by inducing cycloplegia.
  • Management of uveitis : It helps alleviate pain associated with ciliary muscle spasm.
  • Pediatric ophthalmology : Due to its effectiveness in children, it is frequently used despite increased sensitivity to side effects.

Dosage Effects

The most common concentrations used are 0.5% and 1%. Research indicates that:

  • 0.5% Cyclopentolate : Results in significant increases in anterior chamber depth (ACD) and volume (ACV) without substantial changes in intraocular pressure (IOP).
  • 1% Cyclopentolate : Also increases ACD and ACV significantly but can lead to a notable rise in IOP among myopic patients .

Table 1: Effects of Cyclopentolate Concentrations on Anterior Segment Parameters

ParameterPre-Administration (mean ± SD)Post-Administration (mean ± SD)Statistical Significance
ACD (0.5%)2.71 ± 0.28 mm2.86 ± 0.27 mmp < 0.001
ACD (1%)2.762 ± 0.28 mm2.89 ± 0.25 mmp < 0.001
ACV (0.5%)197.5 ± 14.20 mm³201.1 ± 13.27 mm³p = 0.217
ACV (1%)201.60 ± 23.52 mm³209.60 ± 20.58 mm³p < 0.01

Adverse Effects

While cyclopentolate is generally safe for use, it can cause both local and systemic adverse reactions:

  • Local reactions : Burning sensation, photophobia, blurred vision.
  • Systemic reactions : Rare but can include hallucinations, ataxia, and central nervous system toxicity . Specific populations such as children or those with neurological disorders are at increased risk for severe reactions.

Case Studies on Toxicity and Abuse

Several case reports highlight the potential for toxicity and abuse associated with cyclopentolate:

  • CNS Toxicity Case : An eight-year-old girl exhibited symptoms consistent with central nervous system toxicity after receiving cyclopentolate for refraction .
  • Abuse Cases : Reports document individuals abusing cyclopentolate drops, leading to severe ocular complications and withdrawal symptoms upon cessation .

Q & A

Q. What analytical methods are recommended for assessing the purity and stability of cyclopentolate hydrochloride in experimental formulations?

this compound's purity can be evaluated using thin-layer chromatography (TLC) to detect related substances. Dissolve 0.20 g in chloroform to prepare sample and standard solutions (1:200 and 1:2000 dilutions, respectively). Spot 10 µL on silica gel plates, develop with a solvent system (2-propanol, n-butyl acetate, water, ammonia [100:60:23:17]), and visualize under UV light after sulfuric acid-ethanol treatment . Heavy metal testing (<20 ppm) follows USP Method 1 with lead standard solutions . pH verification (4.5–5.5) requires dissolving 0.20 g in water .

Q. How can researchers confirm the structural identity of this compound in synthesized batches?

Infrared (IR) spectroscopy using potassium bromide disks is the gold standard for structural confirmation. Compare absorption bands of test samples with reference standards . Chemical identification includes the Reinecke salt test (pale red precipitate formation) and hydrolysis with NaOH to release phenylacetic acid derivatives .

Q. What are the standard protocols for evaluating cyclopentolate's mydriatic and cycloplegic effects in preclinical models?

In animal studies (e.g., dogs, rabbits), instill 1% this compound unilaterally and measure pupil size (PS) using static pupillometry, intraocular pressure (IOP) via rebound tonometry, and tear production (TP) with Schirmer tear test-1. Measurements should be taken pre-instillation and at intervals (0.5–96 hours) under controlled light conditions (40–55 lux) .

Advanced Research Questions

Q. How do experimental outcomes vary when comparing this compound to atropine in cycloplegic refractometry for pediatric hyperopia?

Cyclopentolate (1%) achieves peak cycloplegia at 50–70 minutes post-instillation, with residual accommodation comparable to atropine in children aged 6–12. However, studies show cyclopentolate underestimates hyperopic refractive error by 0.42–0.54 D compared to atropine, necessitating caution in high-accommodative patients . Systemic side effects (e.g., hallucinations) are less frequent with cyclopentolate (12.5% vs. 30% for atropine) .

Q. What methodological considerations are critical when analyzing cyclopentolate's impact on corneal biomechanics using the Ocular Response Analyzer (ORA)?

Cyclopentolate (1%) significantly alters corneal hysteresis (CH) and corneal-compensated IOP (IOPcc) measurements. Pre- and post-cycloplegia CH values increase from 10.63 ± 1.17 mmHg to 11.09 ± 1.32 mmHg (P=0.031), while IOPcc decreases from 15.15 ± 2.69 mmHg to 14.16 ± 2.77 mmHg (P=0.016). Control for environmental factors (e.g., light intensity) and use paired statistical tests to validate findings .

Q. How does this compound influence anterior segment parameters in Scheimpflug imaging (Pentacam) studies?

Topical 1% cyclopentolate increases anterior chamber depth (ACD) and volume (ACV) by 0.12 mm and 8.3 mm³, respectively, while reducing anterior chamber angle (ACA) by 2.1° (P<0.05). These changes are attributed to ciliary muscle relaxation and iris displacement. Keratometry (K1/K2) and central corneal thickness (CCT) remain unaffected, confirming selective biomechanical effects .

Q. What experimental designs address contradictions in cyclopentolate's systemic absorption and neurological side effects in pediatric populations?

To minimize systemic absorption, apply nasolacrimal duct compression for 2–3 minutes post-instillation . Behavioral disturbances (e.g., ataxia, hallucinations) are dose-dependent and more prevalent in children with spastic paralysis or brain damage. Use randomized, double-masked trials with saline controls to isolate drug effects .

Q. How can researchers optimize cyclopentolate's cycloplegic efficacy in refractive error studies using adjunctive agents?

Combining cyclopentolate (1%) with proparacaine (0.5%) accelerates peak cycloplegia by 10 minutes and enhances mydriasis. However, residual accommodation remains higher than with atropine, limiting its utility in high-accommodative cohorts .

Key Methodological Recommendations

  • Use TLC and IR spectroscopy for quality control .
  • Standardize animal models (e.g., Beagles) for mydriatic studies under controlled lighting .
  • Pair cyclopentolate with topical anesthetics to accelerate cycloplegia in pediatric trials .
  • Account for corneal biomechanical changes in refractive surgery planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentolate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentolate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.